An In-depth Technical Guide to the Chemical Properties of Ethyl 8-aminoquinoline-3-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 8-aminoquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and biological properties of Ethyl 8-aminoquinoline-3-carboxylate (CAS No: 190138-00-2). The 8-aminoquinoline scaffold is a key pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties[1]. This document collates available data on the physicochemical characteristics of Ethyl 8-aminoquinoline-3-carboxylate, outlines a plausible synthetic route based on established methodologies, and discusses its potential biological significance in the context of related 8-aminoquinoline derivatives. Due to the limited availability of direct experimental data for this specific compound, some properties are inferred from closely related analogues and theoretical predictions.
Core Chemical Properties
Ethyl 8-aminoquinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core substituted with an amino group at the 8-position and an ethyl carboxylate group at the 3-position. While specific experimental data on its physical properties are not widely published, its fundamental characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 190138-00-2 | [2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2][3] |
| Molecular Weight | 216.24 g/mol | [2][3] |
| Purity | ≥97% (commercially available) | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in organic solvents such as ethanol and dimethyl sulfoxide. Limited solubility in water is anticipated. | Inferred from similar compounds[4] |
| Storage | Store at 2-8°C in a dry, dark place. | [3] |
Spectroscopic Data
While commercial suppliers indicate the availability of spectral data, publicly accessible spectra for Ethyl 8-aminoquinoline-3-carboxylate are scarce[5]. The expected spectral characteristics, based on the analysis of related quinoline derivatives, are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the amino protons, and a quartet and triplet for the ethyl ester group.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the quinoline core, with the carbonyl carbon of the ester appearing downfield.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands for the following functional groups:
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N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.
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C=O stretching: Around 1700-1730 cm⁻¹ for the ester carbonyl group.
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C-N stretching: In the region of 1250-1350 cm⁻¹.
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Aromatic C-H stretching: Above 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 216.24).
Experimental Protocols: Synthesis of Ethyl 8-aminoquinoline-3-carboxylate
A plausible and efficient method for the synthesis of Ethyl 8-aminoquinoline-3-carboxylate is the Gould-Jacobs reaction, a well-established method for the preparation of quinoline derivatives[1][6][7]. This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.
Proposed Synthetic Pathway via Gould-Jacobs Reaction
Caption: Proposed synthesis of Ethyl 8-aminoquinoline-3-carboxylate.
Detailed Experimental Workflow
Caption: Detailed workflow for the proposed synthesis.
Materials:
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1,2-Phenylenediamine
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Diethyl (ethoxymethylene)malonate
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High-boiling point solvent (e.g., Dowtherm A)
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Phosphorus oxychloride (POCl₃)
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Palladium on carbon (Pd/C)
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Hydrogen gas
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Standard laboratory glassware and purification equipment
Procedure:
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Condensation: Combine 1,2-phenylenediamine and diethyl (ethoxymethylene)malonate in a round-bottom flask. Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure to yield the intermediate, diethyl 2-((2-aminophenyl)amino)methylenemalonate.
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Cyclization: Dissolve the crude intermediate in a high-boiling point solvent such as Dowtherm A. Heat the solution to reflux (approximately 250°C) for 30-60 minutes to induce cyclization. Cool the reaction mixture to room temperature to allow the product, Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate, to precipitate.
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Deoxygenation:
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Convert the 4-hydroxy group to a 4-chloro group by reacting the product from the previous step with a chlorinating agent like phosphorus oxychloride (POCl₃).
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Reduce the 4-chloroquinoline derivative to the desired Ethyl 8-aminoquinoline-3-carboxylate via catalytic hydrogenation using a palladium on carbon catalyst and hydrogen gas.
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Purification: Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain a product with high purity.
Biological Activity and Signaling Pathways
The 8-aminoquinoline scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives of 8-aminoquinoline are known to possess antimalarial, antimicrobial, and anticancer properties[1]. The precise mechanism of action for Ethyl 8-aminoquinoline-3-carboxylate has not been elucidated, but it is likely to share mechanistic features with other compounds in its class.
Proposed Mechanism of Action
The biological activity of 8-aminoquinolines is often attributed to their ability to chelate metal ions and generate reactive oxygen species (ROS)[1]. The proposed mechanism for their antimalarial activity involves metabolic activation by host or parasite enzymes to form redox-active metabolites. These metabolites can then undergo redox cycling, leading to the production of ROS, which induces oxidative stress and ultimately leads to parasite cell death[5][8].
Caption: Generalized proposed mechanism of action for 8-aminoquinolines.
Conclusion
Ethyl 8-aminoquinoline-3-carboxylate is a molecule of significant interest due to its structural relation to a class of compounds with proven therapeutic value. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis and an understanding of its potential biological activities based on the well-documented properties of 8-aminoquinoline derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. 3-aminoquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 3. 36052-25-2|Methyl 5-aminonicotinate|BLD Pharm [bldpharm.com]
- 4. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 5. GtR [gtr.ukri.org]
- 6. ablelab.eu [ablelab.eu]
- 7. benchchem.com [benchchem.com]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
